molecular formula C28H27ClN2O3 B330612 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B330612
M. Wt: 475 g/mol
InChI Key: MWEMBLVTWCCSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of a dibenzo-diazepinone derivative with 4-chlorophenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the diazepinone core can be reduced to form a hydroxyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the carbonyl group can produce a hydroxyl derivative.

Scientific Research Applications

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diazepinone Derivatives: Compounds with similar diazepinone cores but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups with different core structures.

Uniqueness

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H27ClN2O3

Molecular Weight

475 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-9,9-dimethyl-6-(5-methylfuran-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H27ClN2O3/c1-17-8-13-24(34-17)27-26-21(15-28(2,3)16-23(26)32)30-20-6-4-5-7-22(20)31(27)25(33)14-18-9-11-19(29)12-10-18/h4-13,27,30H,14-16H2,1-3H3

InChI Key

MWEMBLVTWCCSBT-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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